2-((tert-Butyldimethylsilyl)oxy)propyl 2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((tert-Butyldimethylsilyl)oxy)propyl 2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetate is a complex organic compound that serves as an intermediate in the synthesis of various pharmaceutical agents. It is particularly noted for its role in the production of cetirizine, a non-sedating antihistamine used to treat allergic reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butyldimethylsilyl)oxy)propyl 2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetate typically involves multiple steps:
Formation of tert-Butyldimethylsilyloxy Group: This step involves the reaction of tert-butylchlorodimethylsilane with an alcohol under basic conditions to form the tert-butyldimethylsilyloxy group.
Coupling with Piperazine Derivative: The next step involves the coupling of the tert-butyldimethylsilyloxy intermediate with a piperazine derivative containing the 4-chlorophenyl and phenylmethyl groups.
Final Esterification: The final step involves esterification with 2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetic acid to form the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the phenyl groups.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products
Oxidation Products: Oxidized derivatives of the piperazine ring and phenyl groups.
Reduction Products: Alcohol derivatives of the carbonyl groups.
Substitution Products: Substituted derivatives at the chlorophenyl group.
Scientific Research Applications
2-((tert-Butyldimethylsilyl)oxy)propyl 2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Used in the synthesis of pharmaceutical agents like cetirizine.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects primarily through its role as an intermediate in the synthesis of cetirizine. Cetirizine acts as a histamine H1-receptor antagonist, blocking the action of histamine and thereby reducing allergic symptoms . The molecular targets include histamine receptors on the surface of cells involved in allergic responses .
Comparison with Similar Compounds
Similar Compounds
Cetirizine: A direct product of the compound, used as an antihistamine.
Levocetirizine: An enantiomer of cetirizine with similar antihistamine properties.
Hydroxyzine: A precursor to cetirizine, used as an antihistamine and anxiolytic.
Uniqueness
2-((tert-Butyldimethylsilyl)oxy)propyl 2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetate is unique due to its specific structure, which allows it to serve as a versatile intermediate in the synthesis of various pharmaceutical agents. Its tert-butyldimethylsilyloxy group provides stability and reactivity, making it a valuable compound in organic synthesis .
Properties
Molecular Formula |
C30H45ClN2O4Si |
---|---|
Molecular Weight |
561.2 g/mol |
IUPAC Name |
2-[tert-butyl(dimethyl)silyl]oxypropyl 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate |
InChI |
InChI=1S/C30H45ClN2O4Si/c1-24(37-38(5,6)30(2,3)4)22-36-28(34)23-35-21-20-32-16-18-33(19-17-32)29(25-10-8-7-9-11-25)26-12-14-27(31)15-13-26/h7-15,24,29H,16-23H2,1-6H3 |
InChI Key |
GBGSABGMRFQABY-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC(=O)COCCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.